2,6-Dioxaspiro[4.5]decane-9-carboxylicacid
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Overview
Description
2,6-Dioxaspiro[45]decane-9-carboxylic acid is a chemical compound with the molecular formula C9H14O4 It is characterized by a spirocyclic structure, which includes a spiro linkage between two oxygen atoms and a carboxylic acid functional group
Preparation Methods
The synthesis of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate diols with carbonyl compounds under acidic conditions to form the spirocyclic structure. The reaction conditions typically include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro linkage.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can also include the use of advanced purification techniques such as chromatography to isolate the desired product with high purity.
Chemical Reactions Analysis
2,6-Dioxaspiro[4.5]decane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced species.
Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dioxaspiro[4.5]decane-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and spirocyclic structure. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the spirocyclic structure can provide steric hindrance and specific binding interactions. These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.
Comparison with Similar Compounds
2,6-Dioxaspiro[4.5]decane-9-carboxylic acid can be compared with other spirocyclic compounds such as 1,6-dioxaspiro[4.5]decane and 1,4-dioxaspiro[4.5]decane. These compounds share similar spirocyclic structures but differ in the position and nature of their functional groups. The unique feature of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid is the presence of the carboxylic acid group at the 9-position, which imparts distinct chemical and biological properties.
Similar compounds include:
- 1,6-Dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decane
- Spirocyclic lactones
- Spiroketals
These compounds are used in various applications, but the specific properties and reactivity of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid make it unique and valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,6-dioxaspiro[4.5]decane-9-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-1-3-13-9(5-7)2-4-12-6-9/h7H,1-6H2,(H,10,11) |
InChI Key |
SGUJPGPYNBCHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCOC2)CC1C(=O)O |
Origin of Product |
United States |
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